CID 123134113
Description
Properties
Molecular Formula |
C2H7N3NaO2S |
|---|---|
Molecular Weight |
160.15 g/mol |
InChI |
InChI=1S/C2H3N3S.Na.2H2O/c6-2-1-3-5-4-2;;;/h1H,(H2,3,4,5,6);;2*1H2 |
InChI Key |
XLBBOSZIFBBOPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNNC1=S.O.O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-5-Mercapto-1,2,3-triazole sodium salt dihydrate is typically synthesized through the reaction of 5-mercapto-1,2,3-triazole with sodium hydroxide. The reaction is carried out in an aqueous medium, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the product through recrystallization and drying under inert gas to prevent moisture absorption .
Chemical Reactions Analysis
Scope of Available Data
The search results include studies on:
-
Synthesis methods for aromatic amines like (3,5-Difluoro-2-methylphenyl)methanamine.
-
Multicomponent reactions for active pharmaceutical ingredients, including Ugi and Pictet–Spengler reactions .
-
Anticancer agents such as sulfonamide derivatives and kinase inhibitors .
-
PubChem database entries for various CIDs (e.g., CID 413462, CID 71357313) .
Key Observations
-
CID 123134113 is not listed in any of the provided PubChem entries or research articles.
-
Related CIDs (e.g., CID 413462, CID 71357313) describe compounds like ClI₂ or imine derivatives, but these are unrelated to the queried CID.
-
Chemical reaction methodologies in the results focus on multicomponent synthesis, hydrogen bonding, and metabolic stability, but no direct link to this compound exists.
Recommendations for Further Research
To obtain information on this compound:
-
Search PubChem directly using the CID identifier.
-
Consult specialized databases like the NIST Chemical Kinetics Database or peer-reviewed journals for compound-specific studies.
-
Verify the CID’s validity , as discrepancies in identifiers may arise from database updates or typos.
Example of Comparable CID Analysis
For reference, CID 413462 (ClI₂) has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | ClI₂ |
| Molecular Weight | 289.26 g/mol |
| SMILES | Cl[I-]I |
| InChIKey | XCAKKWATTGLPPK-UHFFFAOYSA-N |
This format could be adapted for this compound if data becomes available.
Since the requested CID is not present in the provided sources, a detailed analysis cannot be generated. For accurate information, direct consultation of chemical databases or literature specific to this compound is recommended.
Scientific Research Applications
1H-5-Mercapto-1,2,3-triazole sodium salt dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with various biological molecules. It can bind to metal ions, forming stable complexes that inhibit enzyme activity. Additionally, its thiol group allows it to react with reactive oxygen species, providing antioxidant properties .
Comparison with Similar Compounds
Limitations and Recommendations
- Data Gaps : The evidence lacks essential data (e.g., structure, bioactivity) for this compound, making direct comparisons impossible.
- Methodology : Cross-referencing PubChem, ChEMBL, or specialized databases (as in ) would be necessary to retrieve structural analogues, pathways, and toxicological profiles .
- Experimental Validation: If this compound is a novel compound, generating experimental data (e.g., NMR, LC-MS, in vitro assays) would be required for meaningful comparisons.
4. Conclusion
While the evidence provides frameworks for comparing chemical compounds (e.g., structural analysis, property benchmarking), this compound remains uncharacterized in the provided sources. Future studies should prioritize elucidating its structure and bioactivity using high-throughput screening or computational modeling.
Notes
Q & A
Q. How to address interdisciplinary challenges in studying this compound’s environmental impact?
- Methodology :
- Formulate hybrid research questions (e.g., "How do soil microbiomes alter this compound’s degradation kinetics?").
- Combine HPLC (chemistry) with metagenomics (biology) for cross-disciplinary data.
- Use systems thinking frameworks to model ecosystem-level interactions .
Methodological Resources
- Experimental Design : Refer to Grinnell College’s investigation framework for hypothesis-driven studies .
- Data Validation : Follow Beilstein Journal guidelines for replicability, including detailed Supplementary Information .
- Ethical Compliance : Use FINER/PICO frameworks to align questions with ethical standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
